Cas no 1082846-91-0 ((2,6-Dichloro-benzyl)-pyridin-2-yl-amine)

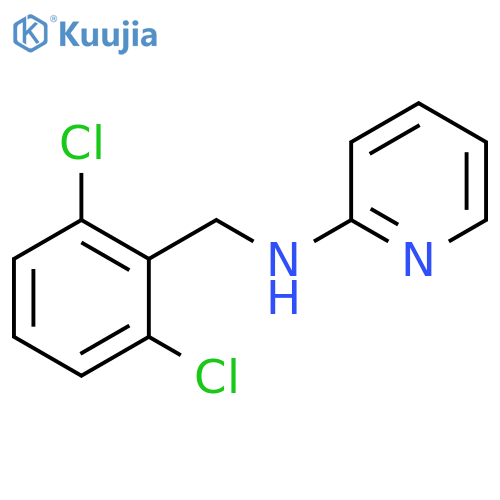

1082846-91-0 structure

商品名:(2,6-Dichloro-benzyl)-pyridin-2-yl-amine

CAS番号:1082846-91-0

MF:C12H10Cl2N2

メガワット:253.127200603485

CID:5215189

(2,6-Dichloro-benzyl)-pyridin-2-yl-amine 化学的及び物理的性質

名前と識別子

-

- (2,6-Dichloro-benzyl)-pyridin-2-yl-amine

- 2-Pyridinamine, N-[(2,6-dichlorophenyl)methyl]-

-

- インチ: 1S/C12H10Cl2N2/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12/h1-7H,8H2,(H,15,16)

- InChIKey: CWLVLNFZAKWQIW-UHFFFAOYSA-N

- ほほえんだ: C1(NCC2=C(Cl)C=CC=C2Cl)=NC=CC=C1

(2,6-Dichloro-benzyl)-pyridin-2-yl-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606259-1g |

N-(2,6-Dichlorobenzyl)pyridin-2-amine |

1082846-91-0 | 97% | 1g |

¥2541.0 | 2023-03-01 | |

| Chemenu | CM485393-1g |

N-(2,6-Dichlorobenzyl)pyridin-2-amine |

1082846-91-0 | 97% | 1g |

$366 | 2023-03-01 | |

| Ambeed | A734209-1g |

N-(2,6-Dichlorobenzyl)pyridin-2-amine |

1082846-91-0 | 97% | 1g |

$370.0 | 2024-04-26 |

(2,6-Dichloro-benzyl)-pyridin-2-yl-amine 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1082846-91-0 ((2,6-Dichloro-benzyl)-pyridin-2-yl-amine) 関連製品

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 249916-07-2(Borreriagenin)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1082846-91-0)(2,6-Dichloro-benzyl)-pyridin-2-yl-amine

清らかである:99%

はかる:1g

価格 ($):333.0